molecular formula C29H48O B1240314 Poriferasterol CAS No. 481-16-3

Poriferasterol

Katalognummer: B1240314
CAS-Nummer: 481-16-3
Molekulargewicht: 412.7 g/mol
InChI-Schlüssel: HCXVJBMSMIARIN-KEJCWXRGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Poriferasterol is a sterol compound that can be extracted from marine sponges (Porifera) and is also found in various other organisms such as Clerodendrum chinense and Coriaria intermedia . With the molecular formula C29H48O and a molecular weight of 412.69 g/mol, it is identified by CAS Number 481-16-3 . As a sterol, this compound is a key subject in marine natural product research. Sterols are vital components of eukaryotic cell membranes, regulating fluidity and integrity, and serve as precursors to important biochemicals . In ecological studies, sterols like this compound are used as trophic biomarkers to understand food webs and energy transfer in marine environments, helping to trace the consumption of specific phytoplankton by deep-sea organisms . Its presence also holds value in chemotaxonomy, the study of using chemicals to classify organisms, as the specific sterol composition can help distinguish between different sponge species and other marine invertebrates . Researchers utilize this compound to investigate the biosynthetic capabilities of simple metazoans and their associated microbial symbionts . The compound's role can be further studied in various formulations, including injectable and oral solutions for research applications . This product is labeled "For Research Use Only" (RUO) . It is exclusively intended for laboratory research purposes and is not intended for use in the diagnosis, prevention, or treatment of any disease in humans or animals.

Eigenschaften

CAS-Nummer

481-16-3

Molekularformel

C29H48O

Molekulargewicht

412.7 g/mol

IUPAC-Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI-Schlüssel

HCXVJBMSMIARIN-KEJCWXRGSA-N

SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Isomerische SMILES

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

Kanonische SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

melting_point

170 °C

Andere CAS-Nummern

83-48-7

Piktogramme

Irritant

Löslichkeit

Very soluble in benzene, ethyl ether, ethanol
Soluble in the usual organic solvents
In water, 1.12X10-5 mg/L at 25 °C (est)

Synonyme

Poriferasterol
Stigmasterol

Dampfdruck

1.62X10-10 mm Hg at 25 °C (est)

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antimicrobial Properties
Poriferasterol has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and other harmful microorganisms .

Case Study : A study evaluated the effectiveness of this compound against MRSA, showing a notable reduction in bacterial viability when exposed to the compound. This suggests its potential use as a natural antimicrobial agent in clinical settings.

1.2 Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation. Research indicates that sterols like this compound can modulate inflammatory pathways, potentially leading to therapeutic applications in diseases such as arthritis .

Nutritional Applications

2.1 Functional Foods
this compound is being explored for its potential inclusion in functional foods due to its cholesterol-lowering effects. Phytosterols, including this compound, can reduce cholesterol absorption in the intestines, promoting cardiovascular health .

Data Table: Phytosterols and Their Effects on Cholesterol Levels

PhytosterolSourceEffect on Cholesterol
This compoundMarine organismsReduces absorption
ErgosterolFungiLowers LDL levels
β-SitosterolPlant oilsInhibits cholesterol uptake

Biotechnological Applications

3.1 Bioactive Compound Production
this compound serves as a precursor for various bioactive molecules used in pharmaceuticals. It can be utilized in biotechnological processes to produce compounds with therapeutic effects, such as cortisone and hormone derivatives .

Case Study : Research has highlighted the extraction of this compound from marine algae, demonstrating its viability as a sustainable source for producing bioactive compounds through biotechnological methods.

Research Trends and Future Directions

Recent studies have focused on the extraction methods and bioactivity of this compound, emphasizing the need for innovative approaches to harness its full potential. Advances in high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) techniques have improved the characterization of this compound, paving the way for more detailed studies on its applications .

Vorbereitungsmethoden

Bioconversion of Obtusifoliol to Poriferasterol

Substrate Synthesis and Stereochemical Considerations

The stereospecific conversion of obtusifoliol to this compound by the chrysophyte alga Ochromonas malhamensis represents a key biosynthetic pathway. Obtusifoliol-[2,2,4-³H₃], a tritiated analog, is synthesized to study the demethylation mechanism at C-4. Incubation of this substrate with O. malhamensis results in this compound with retained tritium at the 4α-position, confirming that the 4β-hydrogen of the methyl group is inverted during demethylation. This axial-to-equatorial transition underscores the enzyme-mediated stereochemical precision in phytosterol biosynthesis.

Reaction Conditions and Yield Optimization

The bioconversion process involves:

  • Culturing O. malhamensis in nutrient-rich media under controlled light and temperature.
  • Substrate introduction : Obtusifoliol dissolved in a biocompatible solvent (e.g., ethanol) is added to the culture.
  • Incubation : The mixture is agitated at 25°C for 48–72 hours to ensure complete conversion.
  • Extraction : Cells are harvested via centrifugation, and lipids are extracted using chloroform-methanol (2:1 v/v).
  • Purification : this compound is isolated via silica gel chromatography, with yields dependent on substrate concentration and algal metabolic activity.

Extraction from Natural Sources

Microalgal Cultivation and Sterol Profiling

This compound is naturally abundant in microalgae such as Tisochrysis lutea (formerly Isochrysis affinis). Industrial-scale extraction involves:

  • Large-scale cultivation : T. lutea is grown in photobioreactors under optimized conditions (light intensity: 100 µmol photons/m²/s, salinity: 35 ppt).
  • Harvesting : Biomass is concentrated using centrifugation or filtration.
  • Lipid extraction : A chloroform-methanol (2:1 v/v) mixture solubilizes sterols, followed by partitioning with aqueous ammonium formate to remove salts.
  • Sterol isolation : Crude extracts undergo saponification (alkaline hydrolysis) to hydrolyze steryl esters, releasing free sterols.
Table 1: Sterol Composition of Tisochrysis lutea Extracts
Sterol Percentage Composition
This compound 58–62%
Cholesterol 12–15%
Brassicasterol 8–10%
Other Phytosterols 15–20%

Data derived from larval feeding studies demonstrate that T. lutea-derived this compound constitutes >60% of total sterols in lipid extracts.

Complexation-Hydrolysis for Phytosterol Purification

A patent-pending method for phytosterol purification (EP1173464B1) can be adapted for this compound isolation:

  • Complexation : Phytosterol-rich extracts (e.g., from tall oil pitch) are mixed with metal salts (e.g., calcium chloride) in methanol-methyl ethyl ketone (MEK) solvent. Sterols form insoluble complexes with the metal ions.
  • Washing : Complexes are washed with hydrocarbon-ketone mixtures to remove triglycerides and pigments.
  • Hydrolysis : Complexes are treated with hot water (80°C) to release free sterols.
  • Crystallization : Sterols are crystallized from isopropyl alcohol (IPA) by cooling from 55°C to 2.7°C, achieving >95% purity.
Table 2: Purification Efficiency of Complexation-Hydrolysis
Step Phytosterol Yield Purity
Initial Extract 32.6% 60.9%
Post-Complexation 70.7% 86–95%
Final Crystallization 80% >95%

This method, though developed for sitostanol-rich mixtures, is applicable to this compound if present in the feedstock.

Hydrogenation and Blending Strategies

Selective Hydrogenation of Phytosterol Mixtures

This compound can be enriched via hydrogenation of Δ⁵-sterols in blended phytosterol extracts:

  • Hydrogenation : A vegetable-derived phytosterol mixture (e.g., 44.36% β-sitosterol, 27.5% campesterol) is hydrogenated at 60–70°C under H₂ (1 atm) using palladium catalysts.
  • Blending : The hydrogenated product (62.3% sitostanol, 32.2% campestanol) is mixed with non-hydrogenated extracts to adjust this compound ratios.
Table 3: Hydrogenation Impact on Sterol Profiles
Sterol Pre-Hydrogenation Post-Hydrogenation
β-Sitosterol 44.36% 1.08%
Campesterol 27.5% 0.45%
Sitostanol 1.08% 62.3%
Campestanol 0.45% 32.2%

While this process primarily targets sitostanol, analogous methods could optimize this compound content in blends.

Challenges in Industrial-Scale Production

Source Material Variability

This compound’s scarcity in terrestrial plants necessitates reliance on marine biomass, which poses challenges:

  • Seasonal variability : Microalgal sterol content fluctuates with light and nutrient availability.
  • Contaminant removal : Pigments (e.g., chlorophyll) and fatty acids require adsorption on activated carbon or bleaching clays.

Stereochemical Purity

Ensuring the 3β,22E,24R configuration demands stringent chromatographic separation, as this compound often coexists with epimers like clionasterol.

Q & A

Basic Research Questions

Q. What standardized experimental protocols are recommended for isolating poriferasterol from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic separation (column chromatography, HPLC). Validate purity using NMR (¹H, ¹³C) and mass spectrometry (ESI-MS). For plant sources like Salvia miltiorrhiza, pre-processing steps such as freeze-drying and particle size reduction (≤0.5 mm) enhance extraction efficiency . Include negative controls (e.g., solvent-only runs) to confirm compound specificity.

Q. How can researchers address discrepancies in reported oral bioavailability (OB) and drug-likeness (DL) values for this compound across studies?

  • Methodological Answer : Discrepancies may arise from computational models (e.g., SwissADME vs. admetSAR) or experimental conditions (e.g., solvent systems). Standardize OB/DL assessments using validated tools like TCMSP or PharmaGist, and report parameters (e.g., molecular weight thresholds, logP ranges). For example, this compound’s OB ranges from 43.83% (TCMSP) to 54.6% (network pharmacology models) due to differences in algorithm training data . Cross-validate results with in vitro assays (e.g., Caco-2 permeability).

Q. What analytical techniques are critical for characterizing this compound’s structural and functional properties?

  • Methodological Answer :

  • Structural validation : High-resolution NMR (¹H, ¹³C, DEPT) and X-ray crystallography for stereochemical confirmation.
  • Functional analysis : LC-MS/MS for quantification in biological matrices; docking simulations (AutoDock Vina) to predict protein interactions (e.g., estrogen receptors).
  • Purity : HPLC-UV/ELSD with ≥95% purity thresholds .

Advanced Research Questions

Q. How can computational models resolve contradictions in this compound’s predicted vs. observed biological activity?

  • Methodological Answer : Use ensemble modeling (e.g., molecular dynamics + QSAR) to reconcile discrepancies. For instance, this compound monoglucoside shows high DL (25.16) in silico but limited in vivo efficacy due to metabolic instability . Incorporate pharmacokinetic parameters (e.g., plasma protein binding, hepatic extraction ratio) into models. Validate with CRISPR-edited cell lines to isolate target pathways (e.g., apoptosis in cancer cells).

Q. What experimental designs optimize this compound’s stability in novel delivery systems (e.g., nanoparticles)?

  • Methodological Answer : Employ a factorial design (e.g., 2³ DOE) to test variables:

  • Independent variables : Polymer type (PLGA vs. chitosan), drug-loading ratio (5–20%), surfactant concentration.
  • Dependent variables : Encapsulation efficiency, zeta potential, release kinetics.
    Use accelerated stability testing (ICH Q1A guidelines) under varying pH/temperature. Reference this compound’s logP (4.54–5.16) to predict lipid-based carrier compatibility .

Q. How should researchers interpret conflicting data on this compound’s cytotoxicity across cancer cell lines?

  • Methodological Answer : Conduct meta-analysis with PRISMA guidelines to identify confounding factors (e.g., cell line origin, exposure duration). For example, this compound monoglucoside exhibits IC₅₀ = 52.37 μM in MCF-7 vs. 100% viability in HEK293 at 24 hours . Use RNA-seq to differentiate apoptosis mechanisms (e.g., caspase-3 activation vs. necroptosis) and include isogenic controls (e.g., p53+/+ vs. p53−/−).

Methodological Frameworks

Applying the P-E/I-C-O framework to formulate this compound research questions :

  • Population (P) : Target organism/cell line (e.g., Salvia miltiorrhiza, breast cancer cells).
  • Exposure/Intervention (E/I) : Dosage range, delivery method (e.g., 10–100 μM, nanoparticle encapsulation).
  • Comparison (C) : Negative/positive controls (e.g., vehicle-only, tamoxifen).
  • Outcome (O) : Quantitative endpoints (e.g., IC₅₀, gene expression fold-changes). Example: “How does this compound (E) affect apoptosis (O) in triple-negative breast cancer cells (P) compared to paclitaxel (C)?” .

Data Reporting Standards

  • Reproducibility : Adhere to Beilstein Journal guidelines: report synthetic yields, spectral data (δ in ppm, J in Hz), and statistical tests (ANOVA with post-hoc correction) .
  • Contradiction analysis : Use triangulation (e.g., computational, in vitro, in vivo) to validate mechanisms. Document raw data in supplementary files (e.g., NMR spectra, docking scores) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Poriferasterol
Reactant of Route 2
Poriferasterol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.